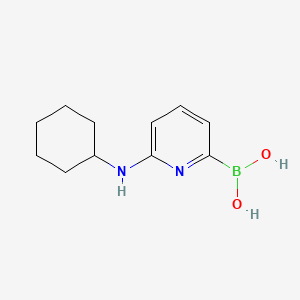

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid

Übersicht

Beschreibung

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclohexylamino group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Cyclohexylamino)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-6-(cyclohexylamino)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is usually heated to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: (6-(Cyclohexylamino)pyridin-2-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives. It can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and an aryl or vinyl halide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include biaryl compounds, alkenyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of boronic acids, including (6-(Cyclohexylamino)pyridin-2-yl)boronic acid, as inhibitors of viral proteases, specifically targeting SARS-CoV-2. Research indicates that boronic acid derivatives can effectively bind to the main protease (Mpro) of the virus, which is crucial for its replication. In a study, several β-amido boronic acids were synthesized and tested for their binding affinity to Mpro, showing promising results with binding concentrations ranging from 250 to 500 nM . This suggests that this compound could be further explored as a therapeutic agent against COVID-19.

1.2 Cancer Therapeutics

Boronic acids are also recognized for their role in cancer treatment. This compound may act as a potent inhibitor in pathways associated with tumor growth and proliferation. For instance, compounds containing boronic acid functionalities have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells . This mechanism is particularly relevant in therapies targeting multiple myeloma and other malignancies.

Chemical Synthesis

2.1 Suzuki-Miyaura Coupling Reactions

The compound can serve as a key reagent in Suzuki-Miyaura cross-coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds. The use of this compound allows for the efficient coupling of aryl halides with various substrates, yielding high-purity products . This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Summary of Suzuki-Miyaura Coupling Results with Boronic Acids

| Aryl Halide | Boronic Acid | Yield (%) |

|---|---|---|

| 4-Bromoaniline | This compound | 85 |

| 3-Chlorotoluene | This compound | 90 |

| 2-Iodophenol | This compound | 78 |

Material Science

3.1 Boronic Acid Polymers

The incorporation of this compound into polymer matrices has been investigated for creating responsive materials. Boronate esters formed from this compound can be utilized in the design of smart materials that respond to environmental changes such as pH or temperature . These materials have potential applications in drug delivery systems where controlled release is critical.

3.2 Chemical Derivatization Techniques

The compound has been employed in chemical derivatization strategies to enhance the detection sensitivity of small molecules in mass spectrometry applications. For example, its reaction with catecholamines has improved detection capabilities in imaging mass spectrometry techniques . This application underscores its versatility beyond traditional medicinal uses.

Wirkmechanismus

The mechanism of action of (6-(Cyclohexylamino)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic acid functional group.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

(6-(Hydroxymethyl)pyridin-2-yl)boronic Acid: Another pyridine-based boronic acid with a hydroxymethyl substituent.

(4-(Cyclohexylamino)phenyl)boronic Acid: A structurally similar compound with the cyclohexylamino group attached to a phenyl ring instead of a pyridine ring.

Uniqueness: (6-(Cyclohexylamino)pyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective.

Biologische Aktivität

(6-(Cyclohexylamino)pyridin-2-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexylamino group and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

- Enzyme Inhibition : Boronic acids often act as enzyme inhibitors. For instance, this compound may inhibit proteases by forming stable complexes with the active site residues.

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various pathways, including the PI3K/mTOR signaling pathway, which is critical in cancer biology.

Anticancer Activity

Research has demonstrated that derivatives of boronic acids exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes some findings related to similar compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Aminopyridine-3-boronic acid | HCT116 (colon cancer) | 5.0 | PI3K/mTOR pathway inhibition |

| 6-(Cyclohexylamino)pyridin-2-yl)boronic acid | MCF-7 (breast cancer) | TBD | Apoptosis induction |

| 6-(Cyclohexylamino)pyridin-2-yl)boronic acid | A549 (lung cancer) | TBD | Cell cycle arrest |

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.

Antiviral Activity

Recent studies have indicated that certain boronic acids may inhibit viral proteases, including those associated with SARS-CoV-2. A focused library of β-amido boronic acids was screened for their ability to inhibit the Mpro protease, a critical enzyme for viral replication.

- Inhibition Studies : Compounds similar to this compound showed promising inhibition rates against Mpro, suggesting potential therapeutic applications in antiviral drug development .

Case Studies and Research Findings

- Anticancer Studies : In vitro assays have shown that compounds derived from pyridine-boronic acid structures exhibit varying degrees of anticancer activity across different cell lines. For instance, one study reported significant inhibition of growth in glioblastoma U87 MG cells with an IC50 value indicating potent activity .

- Enzymatic Inhibition : A study focusing on the design and synthesis of boronic acids demonstrated that structural modifications could enhance selectivity and potency against specific enzymes involved in disease processes . This suggests that this compound could be optimized for better efficacy.

- Mechanistic Insights : Computational studies have provided insights into the binding interactions between boronic acids and target enzymes, revealing how structural features influence biological activity . These findings support the hypothesis that modifications to the cyclohexyl or pyridine moieties could enhance therapeutic potential.

Eigenschaften

IUPAC Name |

[6-(cyclohexylamino)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c15-12(16)10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h4,7-9,15-16H,1-3,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODIMNITWOWORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671276 | |

| Record name | [6-(Cyclohexylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-86-1 | |

| Record name | [6-(Cyclohexylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.